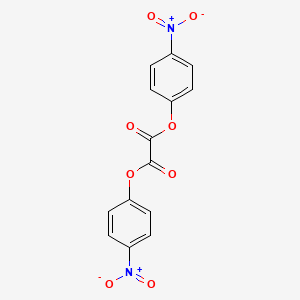
Bis(4-nitrophenyl) Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-nitrophenyl) oxalate is an organic compound with the molecular formula C14H8N2O8. It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 4-nitrophenyl groups. This compound is known for its role in chemiluminescence reactions, particularly in glow sticks, where it reacts with hydrogen peroxide to produce light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(4-nitrophenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 4-nitrophenol in the presence of a base. The reaction typically involves the following steps:
- Dissolving 4-nitrophenol in an appropriate solvent such as dichloromethane.
- Adding oxalyl chloride dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture for several hours at room temperature.
- Quenching the reaction with water and extracting the product with an organic solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve recrystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-nitrophenyl) oxalate undergoes several types of chemical reactions, including:
Chemiluminescence: In the presence of hydrogen peroxide and a suitable fluorophore, this compound undergoes a chemiluminescent reaction, producing light.
Common Reagents and Conditions
Hydrolysis: Neutral or acidic conditions with water or aqueous solutions.
Chemiluminescence: Hydrogen peroxide and a fluorophore such as a polycyclic aromatic hydrocarbon.
Major Products Formed
Hydrolysis: 4-nitrophenol and oxalic acid.
Chemiluminescence: Light, 4-nitrophenol, and carbon dioxide.
Aplicaciones Científicas De Investigación
Bis(4-nitrophenyl) oxalate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bis(4-nitrophenyl) oxalate in chemiluminescence involves the following steps:
- Reaction with hydrogen peroxide to form an intermediate dioxetanedione.
- Decomposition of the dioxetanedione to produce excited-state carbon dioxide and 4-nitrophenol.
- Emission of light as the excited-state carbon dioxide returns to its ground state .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-dinitrophenyl) oxalate: Another chemiluminescent reagent used in similar applications.
Bis(2,4,6-trichlorophenyl) oxalate: Known for its use in chemiluminescent reactions with higher stability.
Uniqueness
Bis(4-nitrophenyl) oxalate is unique due to its specific reactivity and efficiency in producing light in chemiluminescent reactions. Its ability to produce a bright and sustained glow makes it particularly valuable in applications requiring reliable and long-lasting chemiluminescence .
Propiedades
Número CAS |
5070-15-5 |
|---|---|
Fórmula molecular |
C14H8N2O8 |
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
bis(4-nitrophenyl) oxalate |
InChI |
InChI=1S/C14H8N2O8/c17-13(23-11-5-1-9(2-6-11)15(19)20)14(18)24-12-7-3-10(4-8-12)16(21)22/h1-8H |
Clave InChI |
YRUMDDXIKVNSLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
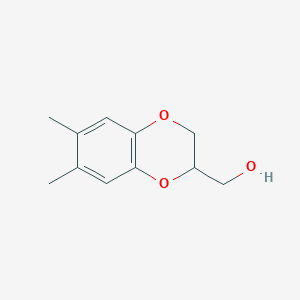
silyl}propyl acetate](/img/structure/B14742516.png)
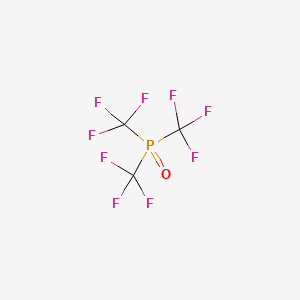
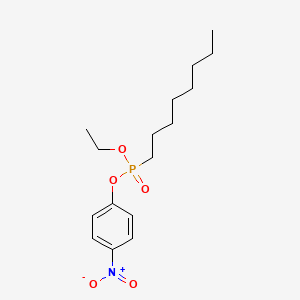

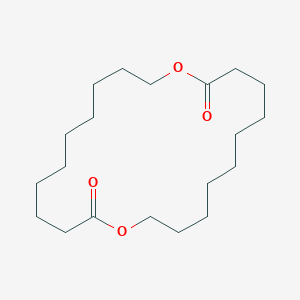

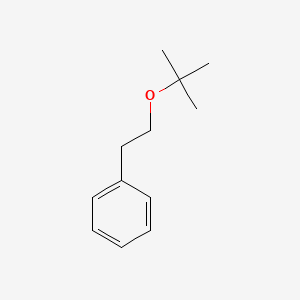
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)

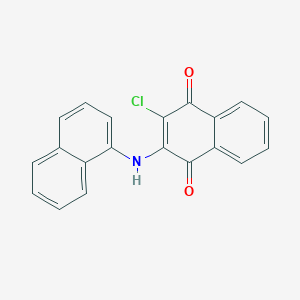
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
